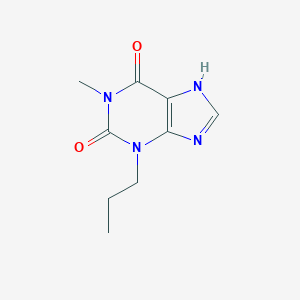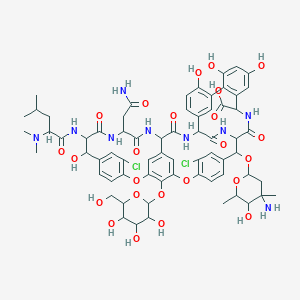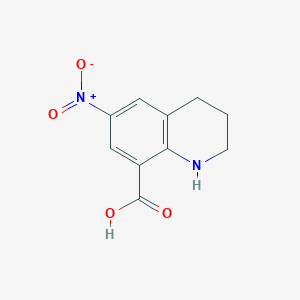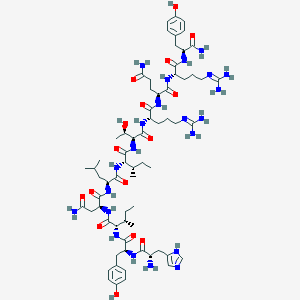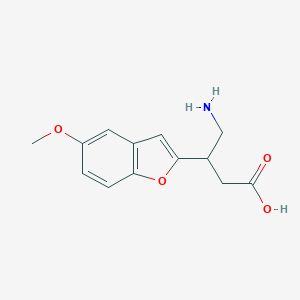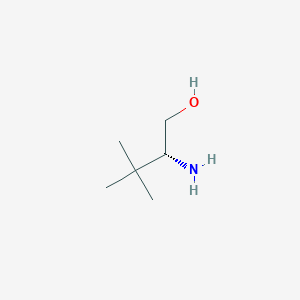
Tritridecanoin
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to tritridecanoin, particularly in the domain of carbon nitrides, involves precursor-based methods and solid-state reactions. For example, a novel synthesis approach for carbon nitrides uses polycondensation reactions between melamine and cyanuric chloride, indicating a methodology that could be relevant for synthesizing this compound-like compounds. This process results in nitrogen-rich graphitic carbon nitrides, characterized by their structure and high nitrogen content, showcasing a synthesis path that might share similarities with this compound synthesis under certain conditions (Li et al., 2007).
Molecular Structure Analysis
Molecular structure analysis of compounds related to this compound reveals a focus on graphitic carbon nitride (g-C3N4), which consists of triazine or heptazine units. These units form a layered structure that is analogous to the hexagonal arrangements found in graphite. The study of these structures helps in understanding the molecular arrangement and pi delocalization within these compounds, providing insights into the molecular structure of this compound if it shares similar nitrogen-rich frameworks (Zhang et al., 2001).
Chemical Reactions and Properties
Chemical reactions and properties of carbon nitride materials, which could be analogous to this compound, show a range of functionalities. For instance, the reactivity of these compounds towards hydrogen evolution in photocatalysis has been documented, indicating their potential in energy conversion applications. This suggests that this compound, or similar compounds, could possess unique reactivity and chemical properties useful in catalysis and other chemical transformations (Ham et al., 2013).
Physical Properties Analysis
The physical properties of carbon nitrides and related compounds provide insights into their stability, crystallinity, and morphology. These materials often exhibit mesoporous structures with high surface areas, which are crucial for their performance in applications like photocatalysis. Understanding the physical properties of these compounds helps in predicting the behavior of this compound in various environments and its potential applications based on its stability and surface characteristics.
Chemical Properties Analysis
The chemical properties of carbon nitrides, serving as a proxy for understanding this compound's chemical nature, reveal their basic surface functionalities, hydrophilic nature, and photoactivity under visible light. These properties are influenced by their nitrogen content and structural arrangement, suggesting that this compound might exhibit similar photoactive and surface characteristics, making it suitable for specific chemical applications (Inagaki et al., 2019).
Applications De Recherche Scientifique
Anticonvulsant and Antioxidant Effects, and Improved Mitochondrial Function : Tritridecanoin has been found to be anticonvulsant in mouse seizure models. It also increases plasma antioxidant capacity and improves mitochondrial metabolic functions, indicating potential therapeutic applications in neurological disorders (Tan et al., 2017).
Insecticidal Properties : 2-Tridecanone, a compound related to this compound, acts as a natural insecticide. It is highly abundant in wild tomatoes and has been found to be effective against lepidopterous larvae and aphids (Williams et al., 1980).
Efficacy Against Red Imported Fire Ants : Emulsifiable concentrates of 2-tridecanone have shown significant efficacy and toxicity against Solenopsis invicta, the red imported fire ant. This suggests its potential as an alternative to commercial insecticide products (Chen, 2016).
Repellent Against Ticks : 2-Tridecanone has been reported to have repellent properties against ticks. This highlights its potential as a natural arthropod repellent, which could be used on clothing without the need for special formulation (Kimps et al., 2011).
Influence on Insect Development : Research indicates that 2-tridecanone can retard the development of the cotton bollworm. This is mediated by cytochrome P450 genes, suggesting the role of plant allelochemicals in insect growth regulation (Zhang et al., 2016).
Apoptosis Trigger in Insect Cells : 2-Tridecanone can induce the expression of transferrin in Helicoverpa armigera cells, which mediates inhibition of apoptotic cell death during exposure to the compound. This provides insights into the interactions between plants and insects (Zhang, Gao & Gao, 2018).
Safety and Hazards
Propriétés
IUPAC Name |
2,3-di(tridecanoyloxy)propyl tridecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H80O6/c1-4-7-10-13-16-19-22-25-28-31-34-40(43)46-37-39(48-42(45)36-33-30-27-24-21-18-15-12-9-6-3)38-47-41(44)35-32-29-26-23-20-17-14-11-8-5-2/h39H,4-38H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXANBFMQUOKTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCC)OC(=O)CCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H80O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60181107 | |
| Record name | Tritridecanoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60181107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
681.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glycerol tritridecanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031110 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
26536-12-9 | |
| Record name | Tritridecanoin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26536-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tritridecanoin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026536129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tritridecanoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60181107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRITRIDECANOIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YN56Q9YH9J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Glycerol tritridecanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031110 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
44.5 °C | |
| Record name | Glycerol tritridecanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031110 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







